

# GPR61 Inverse Agonist 1 Demonstrates High Selectivity Against Related GPCRs

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Compound of Interest		
Compound Name:	GPR61 Inverse agonist 1	
Cat. No.:	B12375188	Get Quote

A recently identified inverse agonist for the orphan G protein-coupled receptor 61 (GPR61), designated as **GPR61 Inverse Agonist 1**, exhibits high potency and selectivity for its primary target. This guide provides a comparative analysis of its cross-reactivity with structurally and functionally related GPCRs, supported by experimental data, to assist researchers and drug development professionals in evaluating its potential for targeted therapeutic applications.

**GPR61 Inverse Agonist 1** has been shown to be a potent inhibitor of the constitutive activity of GPR61, with a reported half-maximal inhibitory concentration (IC50) in the low nanomolar range (10-11 nM) in cyclic AMP (cAMP) assays.[1][2] Extensive selectivity profiling has confirmed its specificity for GPR61, with significantly lower or no activity observed against a panel of other GPCRs, including the closely related receptors GPR62 and GPR101.[1][2]

## **Cross-Reactivity Profile of GPR61 Inverse Agonist 1**

To quantitatively assess the selectivity of **GPR61 Inverse Agonist 1**, its activity was evaluated against a panel of related and off-target GPCRs. The following table summarizes the IC50 values obtained from functional assays.



Receptor	IC50 (μM)	Fold Selectivity vs. GPR61
GPR61	0.011	-
GPR62	>10	>909
GPR101	>10	>909
Off-target GPCR Panel*	>10	>909

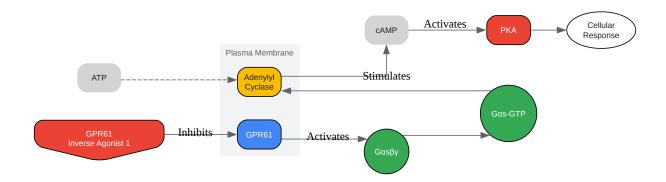
<sup>\*</sup>A panel of common off-target GPCRs were tested, and all showed IC50 values greater than 10  $\mu$ M.[1][2]

The data clearly indicates a high degree of selectivity of **GPR61 Inverse Agonist 1** for its intended target. The IC50 values for the related receptors GPR62 and GPR101, as well as for a broader panel of GPCRs, are all above 10  $\mu$ M, demonstrating a selectivity window of over 900-fold.[1][2]

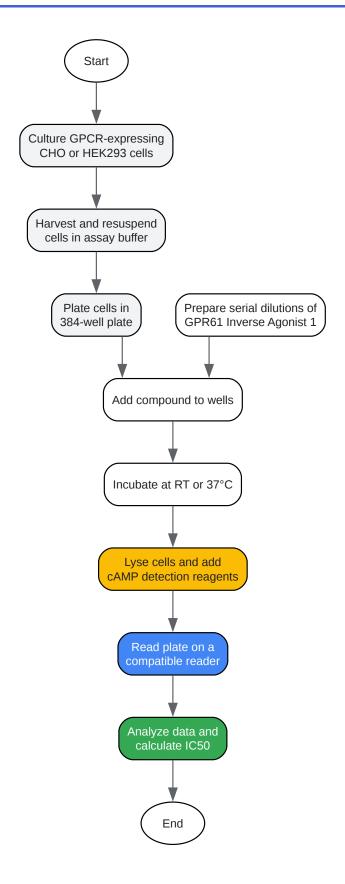
## **GPR61 Signaling Pathway**

GPR61 is an orphan GPCR that is constitutively active, meaning it signals without the need for a bound ligand. It primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein complex. This activation of Gαs leads to the stimulation of adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The elevated intracellular cAMP levels then activate downstream effectors, such as Protein Kinase A (PKA), to elicit a cellular response. **GPR61 Inverse Agonist 1** functions by binding to the receptor and stabilizing it in an inactive conformation, thereby reducing the basal signaling activity and lowering intracellular cAMP levels.









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### References

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